2-(3-methoxyphenyl)-5,6-dihydro-s-triazolo(5,1-a)isoquinoline L 10503 L-10503
Canonical SMILES
COC1=CC=CC(=C1)C2=NN3CCC4=CC=CC=C4C3=N2
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HT-2157 is an antagonist of the galanin-3 receptor (GAL3; Ki = 17 nM). It is selective for GAL3 over GAL1 and GAL2 (Kis = >10 µM for both). HT-2157 (10 µM) induces apoptosis in various cell types, including HL-60 leukemia and BV-2 murine microglial cells, as well as isolated human peripheral blood mononuclear cells (PBMCs). It decreases operant alcohol, sucrose, and saccharin self-administration in rats when administered at a dose of 30 mg/kg. HT-2157 (3 and 10 mg/kg) increases drinking in the Vogel punished drinking task and reduces immobility time in the forced swim test in rats, indicating anxiolytic- and antidepressant-like activities, respectively. Novel selective non-peptide antagonist for the receptor GAL-3 HT-2157, also called SNAP-37889, is a Galanin-3 (GAL3) antagonist potentially for the treatment of major depressive disorder.
HT1042 inhibits the β5i component of the 20S proteasome complex, used to aid in the treatment of autoimmune and inflammatory diseases and hematologic malignancies.
HTH-01-091 is a selective maternal embryonic leucine zipper kinase (MELK) inhibitor. HTH-01-091 provides a general framework for preclinical target validation.
NUAK1 (also known as AMPK-related kinase 5) and NUAK2 (also known as SNF1/AMPK-related kinase) are members of the AMP-activated protein kinase (AMPK) family of protein kinases that are activated by the liver kinase B1 tumor suppressor kinase. NUAK kinases are thought to have roles in regulating cell adhesion, cancer cell invasion, embryonic development, senescence, proliferation, neuronal polarity, and axon branching. HTH-01-015 is a selective inhibitor of NUAK1 (IC50 = 100 nM) and does not affect the activity of a panel of 139 other kinases, including additional AMPK family members. At 10 µM, HTH-01-015 has been shown to partially inhibit the phosphorylation of the NUAK1 substrate, myosin phosphate-targeting subunit 1 at Ser445.1 When administered to mouse embryonic fibroblasts in vitro, 10 µM HTH-01-015 inhibits proliferation and migration in a wound-healing assay. It has also been shown to impair the invasive potential of U2OS cells at similar concentrations in a 3D cell invasion assay. HTH 01-015 is a highly specific protein kinase inhibitor of NUAK1. It inhibits the NUAK1 phosphorylation of myosin phosphate-targeting subunit 1 (MYPT1) substrate. HTH-01-015 is a potent and selective inhibitor of NUAK1 (IC50 = 100 nM) and does not affect the activity of a panel of 139 other kinases, including additional AMPK family members. The administration of HTH-01-015 to MEFs (mouse embryonic fibroblasts) significantly inhibits migration in a wound-healing assay to a similar extent as NUAK1-knockout. HTH-01-015 also inhibit proliferation of MEFs to the same extent as NUAK1 knockout and U2OS cells to the same extent as NUAK1 shRNA knockdown. HTH-01-015 impaired the invasive potential of U2OS cells in a 3D cell invasion assay to the same extent as NUAK1 knockdown. HTH-01-015 will serve as useful chemical probes to delineate the biological roles of the NUAK kinases.
HTL14242 is a mGlu5 Negative Allosteric Modulator. Metabotropic glutamate receptors (mGluRs) constitute the class C of G-protein coupled receptors (GPCRs) and play a key role in glutamatergic signaling. The inhibition of mGluR5, which is mostly expressed in the striatum, hippocampus, amygdala, and frontal cortex, is therefore considered as a potential therapeutic intervention in a number of psychiatry indications, including fragile X syndrome, anxiety, and depression.
H1/H2 receptor agonist (Ki = 1.2 µM). More potent than histamine. Activates IP3/Ca2+ signaling and induces proliferation of small cholangiocytes. Active in vivo. HTMT is a histamine H1 receptor agonist. It also binds to the histamine H4 receptor (Ki = 1.2 µM) but does not increase calcium mobilization in HEK293 cells expressing the receptor at 10 µM. HTMT increases intracellular calcium and inositol phosphate levels (EC50s = 19 and 30 µM, respectively) in human peripheral blood lymphocytes. It increases proliferation of immortalized mouse small, but not large, cholangiocytes, when used at a concentration of 10 µM. HTMT (10 µg/kg twice per day) increases levels of sheep red blood cell-induced IgG and IgM antibodies in rabbit serum. It induces scratching in mice when administered at an intradermal dose of 0.2 µmol, an effect that is reduced by the H1 receptor antagonist terfenadine. HTMT is a histamine H1 receptor agonist that binds to the histamine H4 receptor but does not increase calcium mobilization. HTMT increases intracellular calcium and inositol phosphate levels as well as proliferation of cholangiocytes.